1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide, also known as ABT-089, is a synthetic compound that belongs to the class of nootropic drugs. It was initially developed as a potential treatment for cognitive impairments associated with Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. ABT-089 has been shown to enhance cognitive function, memory, and learning abilities in animal models and human clinical trials.
作用机制
The exact mechanism of action of 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act as a selective agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various cognitive processes, including attention, learning, and memory. By activating this receptor, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects
1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function. 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide also increases the density of alpha-4 beta-2 nAChR in the brain, which further enhances its cognitive-enhancing effects. Additionally, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to improve cortical and hippocampal synaptic plasticity, which is important for learning and memory.
实验室实验的优点和局限性
1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is a selective agonist of the alpha-4 beta-2 nAChR, which makes it a useful tool for studying the role of this receptor in cognitive function. 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has also been shown to have minimal side effects and toxicity in animal models and human clinical trials. However, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has some limitations for lab experiments. It has a short half-life, which makes it difficult to administer and study in animal models. Additionally, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to study the long-term effects of 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide on cognitive function and brain plasticity. Additionally, further studies are needed to understand the exact mechanism of action of 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide and its interactions with other neurotransmitter systems. Finally, developing new derivatives of 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide with improved pharmacokinetic properties could enhance its potential therapeutic applications.
In conclusion, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide is a promising nootropic drug that has shown potential therapeutic applications in various cognitive disorders. Its selective agonist activity on alpha-4 beta-2 nAChR enhances cognitive function and learning abilities. Although it has some limitations, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments and future research directions.
合成方法
The synthesis of 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 2,3-dimethoxybenzaldehyde with cyclopropylamine followed by the reduction of the resulting imine with sodium borohydride. The piperidine ring is then introduced by reacting the resulting amine with 1,3-dimethyl-2-imidazolidinone, followed by the introduction of the carboxamide group with acetic anhydride. The final product is obtained after purification by column chromatography.
科学研究应用
1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various cognitive disorders. In animal models, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to improve memory and learning abilities in tasks such as the Morris water maze, radial arm maze, and passive avoidance tests. In human clinical trials, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to enhance cognitive function and attention in healthy volunteers and individuals with ADHD.
属性
IUPAC Name |
1-cyclopropyl-N-[(2,3-dimethoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-15-5-3-4-12(17(15)24-2)10-19-18(22)13-6-9-16(21)20(11-13)14-7-8-14/h3-5,13-14H,6-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEGRSQXSLSAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2CCC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-[(2,3-dimethoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。